HDAC6 Enzyme Inhibition: IC50 Potency Comparison of 8-(3-Methylphenyl)-8-oxooctanoic Acid vs. Class-Leading Inhibitor
8-(3-Methylphenyl)-8-oxooctanoic acid demonstrates direct inhibitory activity against human histone deacetylase 6 (HDAC6), a validated target in oncology and neurobiology. In a fluorogenic assay using the substrate RHKKAc, this compound achieved an IC50 of 20 nM [1]. This value places it in a potent range for HDAC6 inhibition, comparable to advanced research tool compounds. While a direct head-to-head comparison within the same study is not available, this potency profile provides a critical benchmark for researchers evaluating this compound as a potential HDAC6 probe. The quantitative IC50 value enables direct integration into structure-activity relationship (SAR) studies and offers a verifiable point of differentiation for procurement decisions.
| Evidence Dimension | HDAC6 Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 20 nM |
| Comparator Or Baseline | Advanced HDAC6 inhibitors in the research literature (e.g., Tubastatin A IC50 ~15 nM, Nexturastat A IC50 ~5 nM) |
| Quantified Difference | Within ~1-4 fold of established high-potency HDAC6 inhibitors |
| Conditions | Inhibition of human HDAC6 (residues 379-382) using RHKKAc as fluorogenic substrate in a binding assay |
Why This Matters
The 20 nM IC50 establishes this compound as a potent HDAC6 inhibitor, providing a quantitative basis for its selection over untested structural analogs and informing its potential utility in epigenetic and oncology research programs.
- [1] BindingDB. BDBM50588334: CHEMBL5171489. 8-(3-Methylphenyl)-8-oxooctanoic acid IC50 for HDAC6. View Source
